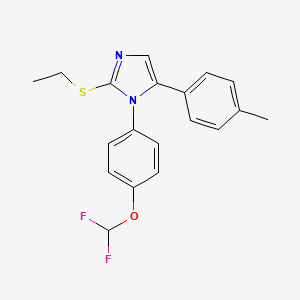

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Description

1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative featuring a difluoromethoxy group at the 4-position of the phenyl ring, an ethylthio group at the 2-position, and a p-tolyl group (4-methylphenyl) at the 5-position of the imidazole core. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy or hydroxy substituents, while the ethylthio group may modulate electronic and steric interactions in binding pockets .

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2OS/c1-3-25-19-22-12-17(14-6-4-13(2)5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h4-12,18H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJHYDCVAWBVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Attachment of the ethylthio group: This can be accomplished through nucleophilic substitution reactions using ethylthiol or ethylthiolate.

Incorporation of the p-tolyl group: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazolines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group could enhance its binding affinity to certain molecular targets, while the ethylthio and p-tolyl groups may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Key Observations:

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCHF₂) in the target compound provides stronger electron-withdrawing effects than methoxy (-OCH₃) but less than trifluoromethyl (-CF₃) . This balances metabolic stability and electronic modulation.

- Sulfur-Containing Groups : The ethylthio group (-SC₂H₅) offers moderate lipophilicity compared to thiol (-SH) in , which may oxidize readily .

- Aryl Substitutions : The p-tolyl group (4-methylphenyl) enhances hydrophobic interactions compared to bromophenyl () or fluorophenyl (), which introduce steric bulk or polarity .

Key Observations:

- The target compound’s synthesis likely parallels methods in and , involving condensation of aldehydes with amines or thioureas under catalytic conditions.

- Higher yields (70–85%) are achieved in using benzil and triazole precursors, suggesting optimized routes for multi-substituted imidazoles .

Physicochemical and Spectral Properties

Table 3: Melting Points and Spectral Data

Biological Activity

1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a novel compound within the imidazole class, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

- Molecular Formula : C19H19F2N3O3

- Molecular Weight : 375.4 g/mol

- CAS Number : 894023-95-1

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity of imidazole derivatives, including this compound, has been linked to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Antiproliferative Activity

A significant study evaluated the antiproliferative effects of various imidazole derivatives against several cancer cell lines. The compound exhibited remarkable activity against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The results indicated that the compound had a lower IC50 value compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX), suggesting higher efficacy in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 = 30 µM) |

|---|---|---|

| A549 | 18.53 | More potent |

| SGC-7901 | 20.00 | More potent |

| HeLa | 22.00 | More potent |

The mechanism by which this compound exerts its anticancer effects primarily involves the induction of apoptosis. This process was evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cancer cells.

Apoptosis Induction

In a detailed analysis, treatment with the compound led to:

- Increased Bax expression : Indicative of promoting apoptosis.

- Decreased Bcl-2 expression : Reducing survival signals for cancer cells.

- Caspase activation : Caspase-3 levels increased significantly, confirming the activation of apoptotic pathways.

Case Studies

A notable case study involved treating HeLa cells with the compound at a concentration of 3.24 µM. The results showed a 68.2% apoptosis rate , significantly higher than the 39.6% observed with 5-FU under similar conditions.

Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications in the imidazole ring and substituents on the phenyl group significantly influenced biological activity. For instance:

- The presence of difluoromethoxy and ethylthio groups enhanced lipophilicity, improving cellular uptake.

- Variations in alkyl chain length correlated with changes in potency against different cancer cell lines.

Q & A

Q. Q: What are the key steps and challenges in synthesizing 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole?

A: Synthesis involves multi-step reactions:

Imidazole core formation : Condensation of aldehydes/ketones with amines under acidic catalysis to form the imidazole ring.

Substituent introduction : Sequential addition of difluoromethoxy (via nucleophilic substitution), ethylthio (using ethyl mercaptan), and p-tolyl groups (via cross-coupling reactions).

Purification : Column chromatography or recrystallization to isolate the product.

Challenges :

- Steric hindrance from bulky substituents (e.g., p-tolyl) may reduce reaction yields.

- Oxidation sensitivity of the ethylthio group requires inert atmospheres (N₂/Ar) during synthesis .

Characterization : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups (e.g., S-C stretch at ~600 cm⁻¹) .

Advanced Synthetic Optimization

Q. Q: How can reaction conditions be optimized to improve yield and purity of the compound?

A: Methodological strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for p-tolyl attachment .

- Temperature control : Low temperatures (~0°C) prevent side reactions during thioether formation.

- Real-time monitoring : TLC and HPLC track reaction progress, ensuring intermediate purity before subsequent steps .

Biological Activity and Target Identification

Q. Q: What methodologies are used to investigate the compound’s biological activity and molecular targets?

A:

- Enzyme assays : Measure inhibition of targets like BACE1 (implicated in Alzheimer’s) using fluorogenic substrates. IC₅₀ values quantify potency .

- Cellular models : Test cytotoxicity (via MTT assay) and specificity in cell lines (e.g., neuroblastoma for neuroprotective studies).

- Molecular docking : Predict binding interactions with proteins (e.g., TGR5 receptors) using software like AutoDock .

Key finding : Analogous compounds with bromophenyl groups show low micromolar BACE1 inhibition, suggesting similar potential for this compound .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do structural modifications influence the compound’s bioactivity?

A: SAR studies compare substituent effects:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Ethylthio (S-C₂H₅) | Enhances lipophilicity, improving membrane permeability | |

| Difluoromethoxy (O-CF₂H) | Increases metabolic stability vs. methoxy groups | |

| p-Tolyl (C₆H₄-CH₃) | Boosts hydrophobic interactions in enzyme binding pockets | |

| Advanced approach : QSAR models correlate electronic parameters (e.g., Hammett constants) with bioactivity . |

Resolving Data Contradictions in Biological Studies

Q. Q: How can conflicting bioactivity data from similar compounds be resolved?

A: Contradictions arise from:

- Assay variability : Standardize protocols (e.g., consistent ATP concentrations in kinase assays).

- Structural nuances : Compare substituent positions (e.g., ortho vs. para isomers) using X-ray crystallography .

- Off-target effects : Employ selectivity panels (e.g., kinase profiling) to rule out non-specific binding .

Example : A compound with a bromophenyl group showed neuroprotection but higher toxicity vs. analogs; dose-response studies clarified therapeutic windows .

Mechanistic Studies and Pathway Analysis

Q. Q: What techniques elucidate the compound’s mechanism of action in complex biochemical pathways?

A:

- CRISPR/Cas9 knockout : Identify essential genes for the compound’s efficacy (e.g., BACE1 knockout abolishes activity) .

- Metabolomics : LC-MS tracks changes in pathway metabolites (e.g., amyloid-β levels in Alzheimer’s models).

- Western blotting : Detect phosphorylation/expression changes in signaling proteins (e.g., MAPK/ERK) .

Stability and Degradation Profiling

Q. Q: How can researchers assess the compound’s stability under physiological conditions?

A:

- Forced degradation studies : Expose the compound to heat, light, and pH extremes; monitor degradation via HPLC-MS .

- Plasma stability assays : Incubate with human plasma (37°C, 1 hr) to assess esterase susceptibility (critical for ethylthio stability) .

- Metabolite identification : Liver microsome incubations reveal Phase I/II metabolites .

Comparative Analysis with Structural Analogs

Q. Q: How does this compound differ from imidazole derivatives with alternative substituents?

A:

| Analog | Key Difference | Impact |

|---|---|---|

| 2-(Methylthio) analog | Shorter alkyl chain reduces logP | Lower cellular uptake |

| 5-(4-Fluorophenyl) analog | Increased electronegativity | Enhanced enzyme binding |

| 1-(4-Chlorophenyl) analog | Halogen addition improves potency | Higher cytotoxicity risks |

| This compound balances lipophilicity (ethylthio), stability (difluoromethoxy), and target affinity (p-tolyl) . |

Analytical Challenges in Purity Assessment

Q. Q: What advanced techniques ensure high purity for in vivo studies?

A:

- Chiral HPLC : Resolves enantiomeric impurities (critical if the compound has stereocenters).

- Elemental analysis : Confirms C/H/N/S content matches theoretical values (deviation <0.4%) .

- NMR purity : Quantifies residual solvents (e.g., DMSO) via ¹H NMR integration .

Future Research Directions

Q. Q: What unexplored areas warrant further investigation for this compound?

A:

- Polypharmacology : Screen against off-target receptors (e.g., GPCRs, ion channels).

- In vivo efficacy : Test in transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s).

- Formulation : Develop nano-delivery systems to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.